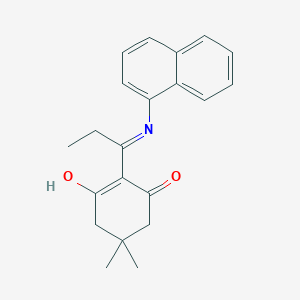
2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that combines elements of naphthalene and cyclohexenone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of naphthalen-1-ylcarbonimidoyl chloride with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-oxo-5,5-dimethylcyclohex-2-en-1-one.
Reduction: Formation of 2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
- 2-(Naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the ethyl group on the imidoyl moiety, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
特性
IUPAC Name |
2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-4-16(20-18(23)12-21(2,3)13-19(20)24)22-17-11-7-9-14-8-5-6-10-15(14)17/h5-11,23H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKYKWLWPILWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=CC2=CC=CC=C21)C3=C(CC(CC3=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[1-[[2-(furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-oxopiperazin-2-yl]acetate](/img/structure/B6031341.png)
![N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6031347.png)
![(2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B6031360.png)
![1-(4-chlorobenzyl)-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6031368.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide oxalate](/img/structure/B6031381.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031382.png)
![2-amino-7-{[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031401.png)
![N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide](/img/structure/B6031409.png)
![1-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6031412.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-phenoxyacetamide](/img/structure/B6031423.png)
![7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6031436.png)
![N-(2-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6031438.png)
![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6031460.png)
